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Compound of Interest

Compound Name: 1,12-Dibromododecane

Cat. No.: B1294643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

1,12-Dibromododecane, a versatile analytical reagent from Tokyo Chemical Industry (TCI). Its

bifunctional nature, with bromine atoms at both ends of a twelve-carbon chain, makes it a

valuable building block in various synthetic applications, including the development of novel

materials and biologically active molecules.

Synthesis of Dicationic Herbicidal Ionic Liquids
1,12-Dibromododecane serves as a key linker in the synthesis of dicationic herbicidal ionic

liquids (HILs). These compounds are of interest in agricultural science due to their potential for

enhanced efficacy and reduced environmental impact. The long dodecamethylene chain can

impart desirable physicochemical properties to the final molecule.

Experimental Protocol: Synthesis of Dodecylmethylene-
1,12-bis(decyldimethylammonium) Bromide
This protocol outlines the quaternization of a tertiary amine with 1,12-dibromododecane to

form the dicationic bromide salt.

Reaction Scheme:
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Dodecylmethylene-1,12-bis(decyldimethylammonium) Bromide

Acetonitrile 82 °C, 24 h
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Figure 1: Synthesis of a dicationic bromide salt.

Materials:

Reagent/Solvent
Molar Mass ( g/mol
)

Amount Moles

1,12-

Dibromododecane
328.13 3.28 g 0.01

Decyldimethylamine 185.36 3.71 g 0.02

Acetonitrile 41.05 50 mL -

Procedure:

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

1,12-dibromododecane (3.28 g, 0.01 mol) and acetonitrile (50 mL).

Stir the mixture until the 1,12-dibromododecane is completely dissolved.

Add decyldimethylamine (3.71 g, 0.02 mol) to the solution.

Heat the reaction mixture to 82 °C and maintain this temperature for 24 hours with

continuous stirring.[1]
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After 24 hours, allow the reaction mixture to cool to room temperature.

The product may precipitate out of the solution upon cooling. If not, the solvent can be

removed under reduced pressure.

The resulting solid is collected by filtration and washed with a small amount of cold diethyl

ether.

Dry the product in a vacuum oven to obtain the pure dodecylmethylene-1,12-

bis(decyldimethylammonium) bromide.

Expected Outcome:

A white to off-white solid. The yield and analytical data should be consistent with the formation

of the desired dicationic salt. Further anion exchange reactions can be performed on this

product to generate a variety of HILs.[1]

Synthesis of Insect Sex Pheromones via Wittig
Reaction
1,12-Dibromododecane is a precursor in the multi-step synthesis of certain insect sex

pheromones, such as (Z,E)-12-tetradecen-1-ol acetate. This involves the formation of a

phosphonium salt followed by a Wittig reaction to create the characteristic carbon-carbon

double bond of the pheromone.[2]

Protocol 1: Synthesis of ω-Bromododecyl
Triphenylphosphonium Bromide
This protocol describes the formation of the key Wittig reagent precursor from 1,12-
dibromododecane.

Reaction Scheme:
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Figure 2: Formation of the phosphonium salt.

Materials:

Reagent/Solvent
Molar Mass ( g/mol
)

Amount Moles

1,12-

Dibromododecane
328.13 3.28 g 0.01

Triphenylphosphine 262.29 2.62 g 0.01

Acetonitrile 41.05 50 mL -

Procedure:

In a 100 mL round-bottom flask, dissolve 1,12-dibromododecane (3.28 g, 0.01 mol) and

triphenylphosphine (2.62 g, 0.01 mol) in acetonitrile (50 mL).

Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer

chromatography (TLC).

Upon completion of the reaction, cool the mixture to room temperature.

The product will precipitate as a white solid.
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Collect the solid by filtration and wash with cold diethyl ether.

Dry the product under vacuum to yield ω-bromododecyl triphenylphosphonium bromide.

Protocol 2: Wittig Reaction, Hydrolysis, and Acetylation
This multi-step protocol outlines the conversion of the phosphonium salt into the final

pheromone product.

Workflow:

ω-Bromododecyl
Triphenylphosphonium Bromide

Wittig Reaction
(with Aldehyde & Base) ω-Brominated Tetradecene Hydrolysis

(Alkali Metal Hydroxide) (Z,E)-12-Tetradecen-1-ol Acetylation
(Acetic Anhydride) (Z,E)-12-Tetradecen-1-ol Acetate

Click to download full resolution via product page

Figure 3: Synthetic pathway to the insect sex pheromone.

Materials:

Reagent Molar Mass ( g/mol )

ω-Bromododecyl Triphenylphosphonium

Bromide
590.42

Acetaldehyde 44.05

Sodium Methoxide 54.02

Sodium Hydroxide 40.00

Acetic Anhydride 102.09

Procedure:

Wittig Reaction:

Suspend ω-bromododecyl triphenylphosphonium bromide in dry THF in a flame-dried,

three-necked flask under an inert atmosphere.
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Cool the suspension to -78 °C.

Add a strong base, such as sodium methoxide, dropwise to generate the ylide.

Slowly add a solution of acetaldehyde in dry THF to the ylide solution.

Allow the reaction to warm to room temperature and stir overnight.

Work up the reaction by quenching with water and extracting with an organic solvent. The

crude product is purified by column chromatography to yield ω-brominated tetradecene.[2]

Hydrolysis:

Dissolve the ω-brominated tetradecene in a suitable solvent mixture, such as THF and

water.

Add an alkali metal hydroxide, like sodium hydroxide, and heat the mixture to reflux.[2]

After the reaction is complete (monitored by TLC), cool the mixture and extract the product

with an organic solvent.

Purify the crude product by column chromatography to obtain (Z,E)-12-tetradecen-1-ol.

Acetylation:

Dissolve the (Z,E)-12-tetradecen-1-ol in a suitable solvent, such as dichloromethane, in

the presence of a base like pyridine.

Cool the solution in an ice bath and add acetic anhydride dropwise.[2]

Allow the reaction to proceed until completion.

Work up the reaction by washing with aqueous solutions to remove excess reagents and

byproducts.

The final product, (Z,E)-12-tetradecen-1-ol acetate, is purified by column chromatography.

Quantitative Data Summary:
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Step Product
Starting
Material

Key Reagents
Typical Yield
(%)

Phosphonium

Salt Formation

ω-Bromododecyl

Triphenylphosph

onium Bromide

1,12-

Dibromododecan

e

Triphenylphosphi

ne
>90

Wittig Reaction
ω-Brominated

Tetradecene

Phosphonium

Salt

Acetaldehyde,

Base
60-80

Hydrolysis
(Z,E)-12-

Tetradecen-1-ol

ω-Brominated

Tetradecene
NaOH >85

Acetylation

(Z,E)-12-

Tetradecen-1-ol

Acetate

(Z,E)-12-

Tetradecen-1-ol
Acetic Anhydride >90

Synthesis of Protonatable Ionenes for Nucleic Acid
Complexation
1,12-Dibromododecane is utilized in the step-growth polymerization with diamines to

synthesize ionenes. These are polymers containing quaternary ammonium centers in their

backbone. By using a diamine with a protected secondary amine, such as a tert-

butyloxycarbonyl (Boc) group, protonatable ionenes can be prepared. These materials are

investigated for their ability to complex with nucleic acids, which is relevant in gene delivery

research.

Experimental Protocol: Synthesis of Tboc-Protected
Ionenes
Reaction Scheme:
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tert-butyl bis[3-(dimethylamino)propyl]carbamate
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Figure 4: Polymerization to form a Tboc-protected ionene.

Materials:

Reagent/Solvent

1,12-Dibromododecane

tert-butyl bis[3-(dimethylamino)propyl]carbamate

N,N-Dimethylformamide (DMF)

Procedure:

In a reaction vessel, dissolve equimolar amounts of 1,12-dibromododecane and tert-butyl

bis[3-(dimethylamino)propyl]carbamate in DMF.

Heat the solution with stirring. The polymerization progress can be monitored by the increase

in viscosity of the solution.

After the desired polymerization time, the polymer is isolated by precipitation in a non-

solvent, such as diethyl ether.

The precipitated polymer is collected by filtration and dried under vacuum.
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The Boc-protecting groups can be subsequently removed by treatment with an acid, such as

trifluoroacetic acid (TFA), to yield the protonatable ionene.

Quantitative Data:

The molecular weight of the resulting polymer can be controlled by the stoichiometry of the

monomers and the reaction time. Characterization is typically performed using techniques like

gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy.

This document provides a starting point for utilizing 1,12-Dibromododecane in various

synthetic applications. Researchers are encouraged to consult the primary literature for more

detailed information and to optimize the protocols for their specific needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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